molecular formula C18H25N3O6S-2 B11935122 butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

Cat. No.: B11935122
M. Wt: 411.5 g/mol
InChI Key: PORMUFZNYQJOEI-UHFFFAOYSA-L
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Description

Butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, commonly known as sumatriptan succinate, is a compound widely used in the medical field. It is primarily known for its application in the treatment of migraines and cluster headaches. Sumatriptan succinate works by stimulating serotonin (5-HT) receptors in the brain, which leads to the constriction of blood vessels and the inhibition of pro-inflammatory neuropeptide release.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sumatriptan succinate involves several steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Dimethylaminoethyl Side Chain: The indole core is then alkylated with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl side chain.

    Sulfonamide Formation: The resulting compound is then reacted with methanesulfonyl chloride to form the sulfonamide group.

    Formation of the Succinate Salt: Finally, the compound is reacted with succinic acid to form the succinate salt, resulting in sumatriptan succinate

Industrial Production Methods

Industrial production of sumatriptan succinate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sumatriptan succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sumatriptan succinate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and serotonin receptor interactions.

    Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.

    Medicine: Extensively studied for its efficacy in treating migraines and cluster headaches. Research also explores its potential in treating other neurological disorders.

    Industry: Used in the pharmaceutical industry for the development of migraine medications

Mechanism of Action

Sumatriptan succinate exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sumatriptan succinate is unique due to its:

Properties

Molecular Formula

C18H25N3O6S-2

Molecular Weight

411.5 g/mol

IUPAC Name

butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2

InChI Key

PORMUFZNYQJOEI-UHFFFAOYSA-L

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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